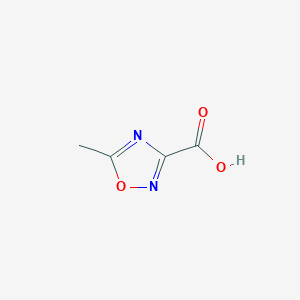

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGENJCBDFKUWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634263 | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19703-92-5 | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid in Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles. Within this important class of heterocyles, this compound (CAS 19703-92-5) represents a key building block for the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its fundamental physical properties is therefore paramount for its effective utilization in drug design and development, enabling researchers to predict its behavior in various biological and chemical environments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Core Physicochemical Properties

A precise understanding of the physical properties of a molecule is the foundation of rational drug design. These parameters govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₃ | |

| Molecular Weight | 128.09 g/mol | |

| Melting Point | 90 °C | |

| pKa (Predicted) | 2.90 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and methanol. | [Various Supplier Data] |

| Appearance | Solid |

Experimental Determination of Physicochemical Properties

The following sections detail the experimental methodologies for determining the key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the underlying principles.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid like this compound, the pKa value is crucial for predicting its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding.

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Potentiometric Titration Workflow for pKa Determination.

Solubility Determination

Solubility is a critical factor in drug development, impacting bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Method for Solubility Determination.

Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate.

A plausible synthetic route to this compound involves the reaction of a suitable amidoxime with an activated carboxylic acid derivative, followed by cyclization. One potential pathway starts from ethyl 2-cyano-2-(hydroxyimino)acetate. This can be reacted with a methyl source to form the corresponding amidoxime, which is then acylated and cyclized.

A general one-pot synthesis for 1,2,4-oxadiazoles from carboxylic acids and amidoximes often utilizes a coupling agent and a dehydrating agent. For the specific synthesis of this compound, a detailed literature search for a specific protocol is recommended to ensure optimal reaction conditions and yields.

A Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Recognized as a privileged scaffold, it serves as a versatile bioisosteric replacement for amide and ester functionalities, often enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates. This guide provides an in-depth technical overview of a key derivative, 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a valuable building block in the synthesis of complex bioactive molecules. We will explore its fundamental chemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its applications, particularly in the context of modern drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of its application in research and development.

Nomenclature and Structure

The unambiguous identification of this compound is established through its standardized nomenclature and structural representations.

-

IUPAC Name: this compound[2]

-

SMILES: CC1=NC(C(=O)O)=NO1[2]

-

InChI Key: UGENJCBDFKUWDO-UHFFFAOYSA-N[4]

The structure consists of a 1,2,4-oxadiazole ring substituted with a methyl group at position 5 and a carboxylic acid group at position 3.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, storage conditions, and handling procedures in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 128.09 g/mol | [2][4] |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥95% | [2] |

| Hazard Codes | H302 (Harmful if swallowed) | [4] |

| GHS Pictograms | GHS07 (Exclamation Mark) | [4] |

| Storage Class | 11 (Combustible Solids) | [4] |

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The utility of this compound as a synthetic precursor is rooted in the desirable characteristics of the 1,2,4-oxadiazole core. This heterocycle is not merely a passive linker but an active contributor to a molecule's biological and physical properties.

-

Bioisosterism: The oxadiazole ring is an effective bioisostere for esters and amides. This substitution can block metabolic hydrolysis by enzymes such as esterases and amidases, thereby increasing the in vivo half-life of a drug.

-

Physicochemical Properties: As a rigid, planar, and electron-withdrawing system, the oxadiazole ring can influence a molecule's conformation, polarity, and ability to participate in hydrogen bonding, all of which are critical for target binding and cell permeability.

-

Broad Biological Activity: The 1,2,4-oxadiazole scaffold is present in molecules exhibiting a vast range of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][5] A recent and notable application is in the design of inhibitors for the papain-like protease (PLpro) of SARS-CoV-2, a key enzyme in the viral life cycle.[6]

Synthesis of this compound

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established transformation in organic chemistry. The most common and reliable strategy involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a dehydrative cyclization.[7]

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule breaks the oxadiazole ring, leading to two key starting materials:

-

Acetamidoxime: This precursor provides the C5-methyl group and the N4-O1 fragment of the ring.

-

An Activated Oxalic Acid Derivative: This precursor, such as ethyl oxalyl chloride, provides the C3-carboxylic acid group (after hydrolysis) and the N2 atom.

The choice of an activated oxalic acid derivative (e.g., an acyl chloride or ester) is crucial. The increased electrophilicity of the carbonyl carbon is necessary to facilitate the initial acylation of the amidoxime, which is a moderately nucleophilic species.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from commercially available precursors. It is designed to be a self-validating system, where the progression of the reaction can be monitored by standard techniques like Thin Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetamidoxime (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 5-10 minutes to ensure an inert atmosphere, which prevents side reactions involving moisture.

-

Base Addition: Add an anhydrous base, such as pyridine or triethylamine (1.1 eq), to the suspension. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30-45 minutes. The slow addition is critical to control the exotherm of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amidoxime.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the hydrolysis by TLC until the starting ester spot is no longer visible.

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to afford the final this compound as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway.

Caption: Synthetic pathway for this compound.

Applications and Future Directions

This compound is primarily used as a molecular scaffold and building block. The presence of the carboxylic acid group provides a convenient handle for further chemical modification, most commonly through amide bond formation. This allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets.

The future of this compound and its derivatives lies in their continued exploration in drug discovery programs. Given the proven success of the 1,2,4-oxadiazole scaffold in overcoming pharmacokinetic challenges, researchers will likely continue to employ this moiety in the design of next-generation therapeutics targeting a wide array of diseases.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (H302).[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

References

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.[Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.[Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.[Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.[Link]

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research.[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (Basel, Switzerland).[Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules (Basel, Switzerland).[Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 19703-92-5 | AChemBlock [achemblock.com]

- 3. 19703-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19703-92-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, bearing the CAS number 19703-92-5, represents a pivotal molecular scaffold in the landscape of medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its significance lies in its role as a versatile synthetic intermediate for the construction of complex, biologically active molecules. The 1,2,4-oxadiazole heterocycle is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this compound, positioning it as a valuable tool for researchers engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This structural motif has garnered considerable attention in drug discovery due to its unique physicochemical properties.[2] It often serves as a bioisosteric replacement for amide and ester groups, a strategy employed to enhance a molecule's oral bioavailability, metabolic stability, and cell permeability.[3] The oxadiazole ring is relatively resistant to enzymatic hydrolysis compared to esters and can participate in hydrogen bonding, mimicking the interactions of amides with biological targets.[3]

Derivatives of 1,2,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][4] this compound, with its reactive carboxylic acid handle and a stable methyl group, is an ideal starting material for elaborating upon this privileged scaffold. It provides a direct route to introduce the 5-methyl-1,2,4-oxadiazole core into larger, more complex drug candidates through amide bond formation or other derivatization of the carboxylic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.

General Properties

| Property | Value | Source(s) |

| CAS Number | 19703-92-5 | [5] |

| Molecular Formula | C₄H₄N₂O₃ | |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95-97% | [5] |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the upfield region (around δ 2.4 ppm). The acidic proton of the carboxylic acid (COOH) would be observed as a broad singlet at a significantly downfield chemical shift (typically δ > 10 ppm), which would be exchangeable with D₂O.[6][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide key information about the carbon framework. Distinct signals would be expected for the methyl carbon (around δ 20-25 ppm), the two carbons of the oxadiazole ring (in the aromatic region, potentially around δ 160-170 ppm), and the carbonyl carbon of the carboxylic acid (further downfield, around δ 170-185 ppm).[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. Other characteristic peaks would include C-N and C-O stretching vibrations within the oxadiazole ring.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 127.01 would likely be observed in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 129.02 could be seen in positive ion mode.[11]

Synthesis and Purification

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry.[2][12] The most common and reliable method involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2] For this compound, a plausible and efficient synthesis would involve the reaction of acetamidoxime with an oxalic acid derivative.

Synthetic Pathway

The following diagram illustrates a general and widely applicable synthetic route.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis.[2][3] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

-

To a stirred solution of acetamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.

-

Dissolve the crude O-acylamidoxime intermediate in toluene and heat to reflux for 4-6 hours to effect cyclodehydration.

-

Cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its utility as a versatile building block for creating more complex and potent drug candidates. Its carboxylic acid group serves as a convenient anchor point for coupling with amines, alcohols, or other nucleophiles to introduce the 5-methyl-1,2,4-oxadiazole moiety.

Role as a Key Intermediate

Recent research has highlighted the importance of the 1,2,4-oxadiazole scaffold in the development of novel antiviral agents. For instance, a series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication.[13] In these studies, the oxadiazole core was coupled to other fragments, and the resulting compounds showed potent enzymatic inhibition and antiviral activity.[13] While not using this compound directly, these studies exemplify the strategic incorporation of the 1,2,4-oxadiazole ring, a process for which our title compound is ideally suited.

Workflow for Drug Candidate Synthesis

The following diagram illustrates how this compound can be used as a starting point for the synthesis of a more complex, hypothetical drug candidate.

Caption: Use of the title compound in drug candidate synthesis.

This workflow, centered on robust and predictable amide bond formation, allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. By varying the "Amine-containing Fragment," researchers can systematically probe the chemical space around the oxadiazole core to optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a strategically important molecule in the toolkit of the modern medicinal chemist. Its value is derived not from its intrinsic biological activity, but from its role as a stable, reliable, and versatile building block. By providing a convenient entry point to the pharmaceutically privileged 1,2,4-oxadiazole scaffold, it facilitates the synthesis of novel drug candidates with potentially enhanced properties. The synthetic routes to this compound are based on well-understood and scalable chemical transformations, ensuring its accessibility for research and development. As the demand for novel therapeutics with improved drug-like properties continues to grow, the utility of such well-defined and versatile intermediates will undoubtedly increase.

References

-

Qin, B., Wu, C., Zhao, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211-10232. Available from: [Link]

-

Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Available from: [Link]

- Google Patents. (2020). CN110650957A - 5-methyl-1, 3, 4-oxadiazol-2-yl compounds.

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Available from: [Link]

-

MDPI. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]

-

Baghdad Science Journal. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: [Link]

-

Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

-

National Institutes of Health. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Available from: [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

Journal of Physics: Conference Series. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link]

-

ResearchGate. (2019). Synthesis of cycloalkyl carboxylic acids bearing 1,2,4-oxadiazole moiety. Available from: [Link]

-

ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Available from: [Link]

-

Molecules. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

- Google Patents. (1959). US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

-

Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 5. 19703-92-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. journalspub.com [journalspub.com]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 12. researchgate.net [researchgate.net]

- 13. ipbcams.ac.cn [ipbcams.ac.cn]

Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2,4-oxadiazole motif is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This document outlines a robust and well-established synthetic strategy, beginning from commercially available starting materials, and delves into the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction and Retrosynthetic Strategy

The 1,2,4-oxadiazole core is a privileged scaffold in modern drug discovery, present in numerous therapeutic agents.[2] Its synthesis is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the cyclization of an O-acylated amidoxime intermediate.[2][3][4] This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[5][6]

Our target molecule, this compound, is strategically disconnected through this key O-acylamidoxime intermediate. This retrosynthetic analysis points to two primary precursors: Acetamidoxime , which provides the 5-methyl group and the N-C-N backbone, and an activated form of a C2 synthon for the carboxyl group, namely Ethyl Chlorooxoacetate . The synthesis is therefore logically structured into three main stages:

-

Preparation of Key Precursors: Synthesis of Acetamidoxime and Ethyl Chlorooxoacetate.

-

Heterocycle Formation: Acylation of acetamidoxime followed by cyclodehydration to form Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate.

-

Final Hydrolysis: Saponification of the ethyl ester to yield the target carboxylic acid.

This guide will provide detailed, step-by-step protocols for each stage.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the quality and availability of the starting materials. While acetamidoxime is commercially available, its synthesis from acetonitrile is straightforward and cost-effective. Ethyl chlorooxoacetate is a reactive reagent that is also accessible through established procedures.

Protocol: Synthesis of Acetamidoxime

Acetamidoxime is reliably prepared by the addition of hydroxylamine to a nitrile.[7] This reaction leverages the nucleophilicity of hydroxylamine to attack the electrophilic carbon of the nitrile group.

Reaction Scheme: CH₃CN + NH₂OH → CH₃C(NH₂)NOH

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetonitrile | 41.05 | 41.1 g (52 mL) | 1.0 |

| 50% aq. Hydroxylamine | 33.03 (as NH₂OH) | 72.7 g (66 mL) | 1.1 |

| Ethanol (optional) | 46.07 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the 50% aqueous hydroxylamine solution.

-

With vigorous stirring, add the acetonitrile in one portion at room temperature. The reaction is often spontaneous and may become warm.[8]

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a white crystalline precipitate (acetamidoxime). Stirring for 12-24 hours is typically sufficient for high conversion.[8]

-

Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

-

Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold water, followed by cold ethanol to aid in drying.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an inert solvent such as perfluorohexane for very high purity.[8] Dry the crystals under vacuum. The expected melting point is 136-138 °C.[8]

Protocol: Synthesis of Ethyl Chlorooxoacetate

This acyl chloride is a key reagent for introducing the ethyl oxalyl group. It is typically prepared by the chlorination of an oxalate derivative. The following protocol uses phosphorus pentachloride, which is effective but requires careful handling due to its reactivity with moisture.[9] An alternative involves using thionyl chloride with potassium monoethyl oxalate.[10]

Reaction Scheme: (COOEt)₂ + PCl₅ → ClCOCOOEt + POCl₃ + EtCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| Diethyl oxalate | 146.14 | 1.8 kg | - |

| Phosphorus pentachloride | 208.24 | 2.0 kg | Highly moisture sensitive |

Procedure (Caution: Perform in a well-ventilated fume hood):

-

Combine powdered phosphorus pentachloride and diethyl oxalate in a flask equipped for distillation and protected from moisture with a drying tube.

-

Heat the mixture to 95-100 °C. The reaction is slow and may require heating for several days with occasional shaking to ensure mixing.[9]

-

After the reaction is complete (evolution of HCl gas ceases), distill off the phosphorus oxychloride byproduct under vacuum (b.p. 27 °C / 18 mm).[9]

-

The crude residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 135 °C (atmospheric pressure) or 39-40 °C / 18 mm.[9][11] This yields pure ethyl chlorooxoacetate as a colorless liquid.[12]

Core Synthesis: Formation of the 1,2,4-Oxadiazole Ring

This stage constitutes the key heterocycle-forming step, proceeding via an O-acylamidoxime intermediate which undergoes thermal cyclodehydration.

Caption: Key steps in the 1,2,4-oxadiazole ring formation.

Protocol: Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

The reaction between acetamidoxime and ethyl chlorooxoacetate is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the acylation.[13]

Reaction Scheme: CH₃C(NH₂)NOH + ClCOCOOEt → [Intermediate] → Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetamidoxime | 74.08 | 5.0 g | 1.0 equiv (67.5 mmol) |

| Ethyl Chlorooxoacetate | 136.53 | 10.1 g | 1.1 equiv (74.2 mmol) |

| Triethylamine (TEA) | 101.19 | 7.5 g (10.3 mL) | 1.1 equiv (74.2 mmol) |

| Acetonitrile | 41.05 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve acetamidoxime in 100 mL of acetonitrile. If solubility is an issue, gentle warming can be applied.

-

Cool the solution in an ice bath to 0 °C.

-

Add triethylamine to the stirred solution.

-

Slowly add the ethyl chlorooxoacetate dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Gently reflux the mixture for 2-3 hours to drive the cyclodehydration of the O-acyl intermediate to completion. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the triethylamine hydrochloride salt by vacuum filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

-

Combine the pure fractions and evaporate the solvent to yield Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate as a solid or oil.

Final Step: Ester Hydrolysis

The final step is a standard saponification to convert the ethyl ester into the desired carboxylic acid.

Protocol: this compound

Reaction Scheme: Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate + NaOH → [Sodium Salt] --(HCl)→ this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 170.15 | 5.0 g | 1.0 equiv (29.4 mmol) |

| Sodium Hydroxide (NaOH) | 40.00 | 1.4 g | 1.2 equiv (35.3 mmol) |

| Water | 18.02 | 30 mL | - |

| Ethanol | 46.07 | 30 mL | - |

| 2M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | To pH 1-2 |

Procedure:

-

Dissolve the ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate in a mixture of 30 mL of ethanol and 30 mL of water in a round-bottom flask.

-

Add the sodium hydroxide and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

With vigorous stirring, slowly add 2M HCl to acidify the solution to a pH of 1-2. A white precipitate of the carboxylic acid product should form.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the formation of the oxadiazole ring, high yields and purities can be achieved. This guide serves as a practical resource for researchers requiring access to this important heterocyclic building block for applications in drug discovery and development.

References

- Smolecule. (n.d.). Buy Acetamidoxime | 22059-22-9.

- PrepChem.com. (n.d.). Preparation of ethyl chlorooxoacetate.

- ChemicalBook. (n.d.). Ethyl chlorooxoacetate synthesis.

- MDPI. (2020). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

- ResearchGate. (2005). Synthesis of 1,2,4-oxadiazoles (a review).

- Google Patents. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.

- NIH. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.

- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- NIH. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.

- Research Journal of Pharmacy and Technology. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- NIH. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- ChemBK. (2024). ethyl chlorooxoacetate.

- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate 98 4755-77-5.

- chemicalbook. (n.d.). 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]

- 11. 草酰氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid

This guide provides a comprehensive overview of the expected spectral characteristics of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a detailed, predictive guide for researchers. The methodologies and interpretations provided herein are designed to serve as a robust framework for the characterization of this and similar 1,2,4-oxadiazole derivatives.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₄N₂O₃, Molar Mass: 128.09 g/mol ) is a small heterocyclic molecule featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position. The interplay of these functional groups dictates its unique spectral fingerprint. This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for its empirical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with two distinct signals corresponding to the methyl and carboxylic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~2.7 | Singlet | 3H | Methyl (-CH₃) |

The carboxylic acid proton is anticipated to appear as a broad singlet in the downfield region of the spectrum (10-13 ppm), a characteristic feature due to its acidic nature and hydrogen bonding.[3][4][5] The methyl protons are expected to resonate as a sharp singlet at approximately 2.7 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175-185 | Carboxylic acid carbonyl (-C OOH) |

| ~165-170 | Oxadiazole ring carbon (C5) |

| ~155-160 | Oxadiazole ring carbon (C3) |

| ~12-15 | Methyl carbon (-C H₃) |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[5] The two carbons of the oxadiazole ring will have distinct chemical shifts due to their different electronic environments.[6] The methyl carbon will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Caption: NMR Spectroscopy Workflow Diagram.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7]

Predicted FT-IR Spectral Data

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1640 | Medium | C=N stretch (Oxadiazole ring) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

The very broad O-H stretching vibration is a hallmark of a hydrogen-bonded carboxylic acid.[3][4] The strong carbonyl absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid functionality.[8] The C=N stretch of the oxadiazole ring is also a key diagnostic peak.[7]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Caption: FT-IR Spectroscopy Workflow Diagram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[9][10]

Predicted Mass Spectrum Data

For this compound, the molecular ion peak ([M]⁺) is expected at m/z 128.

| m/z | Proposed Fragment |

| 128 | [M]⁺ |

| 111 | [M - OH]⁺ |

| 83 | [M - COOH]⁺ |

The fragmentation of carboxylic acids often proceeds via the loss of the hydroxyl group followed by the loss of carbon monoxide, or the loss of the entire carboxylic acid group.[3] The fragmentation of the oxadiazole ring may also contribute to the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Alternatively, Direct Infusion Electrospray Ionization (ESI) is suitable for less volatile compounds.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for GC-MS, which will likely lead to extensive fragmentation.

-

ESI is a softer ionization technique that will likely produce a prominent protonated molecule [M+H]⁺ at m/z 129 or a deprotonated molecule [M-H]⁻ at m/z 127.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier or a similar detector records the abundance of each ion.

-

Caption: Mass Spectrometry Workflow Diagram.

Conclusion

The comprehensive spectral analysis of this compound is essential for its unambiguous identification and characterization. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and MS spectra, grounded in the fundamental principles of spectroscopy and data from structurally related compounds. The experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality data. This document serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the exploration of this and other novel heterocyclic compounds.

References

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry. Retrieved from [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC. Retrieved from [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.). Arkat USA. Retrieved from [Link]

-

STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023, May 3). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Retrieved from [Link]

-

PubChem. (n.d.). 5-(5-Methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid. Retrieved from [Link]

-

Baghdad Science Journal. (2024, December 23). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2018, November 20). Synthesis, Spectral and Molecular Characterization of Some Novel 2, 5-Disubstituted-1, 3, 4–Oxadiazole Derivatives and Evaluat. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

MDPI. (n.d.). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Research Results in Pharmacology. (2024, November 21). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

- 1. ipbcams.ac.cn [ipbcams.ac.cn]

- 2. mdpi.com [mdpi.com]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. researchgate.net [researchgate.net]

- 7. journalspub.com [journalspub.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.google.cn [books.google.cn]

- 10. apps.dtic.mil [apps.dtic.mil]

5-Methyl-1,2,4-oxadiazole-3-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a carboxylic acid at the 3-position. Its fundamental properties are summarized below.

The 1,2,4-oxadiazole core is a cornerstone in modern medicinal chemistry. Valued for its remarkable metabolic stability and its ability to act as a bioisostere for esters and amides, this heterocycle is a privileged scaffold in drug design.[3][4] Its tunable physicochemical properties make it an attractive component for developing novel therapeutic agents.[3] This guide provides a comprehensive technical overview of two critical parameters for any drug development candidate: solubility and stability. Understanding these properties is paramount for advancing a compound from the research bench to a viable clinical formulation.

Part 1: Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and developability. For this compound, its solubility is governed by the interplay between the polar carboxylic acid group and the moderately polar oxadiazole ring system.

Theoretical Framework for Solubility

The structure of this molecule contains both a hydrogen bond donor and acceptor (the carboxylic acid) and a polar heterocyclic system.

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in water. Simple aliphatic carboxylic acids with few carbons are often miscible with water, but solubility decreases as the molecule's non-polar surface area increases.[5][6][7][8]

-

Organic Solvent Solubility: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar organic solvents such as alcohols, as well as less polar solvents like ether and chloroform.[5] The presence of water can sometimes remarkably increase the solubility of carboxylic acids in certain organic solvents.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The causality behind this choice is that it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate measure of a compound's intrinsic solubility.

Objective: To determine the solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., 1 mL). Ensure enough solid is added so that it remains present after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended period ensures the system reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of the compound.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

Data Summary: Expected Solubility Profile

The following table summarizes the anticipated solubility of this compound in common pharmaceutical solvents.

| Solvent System | pH (for aqueous) | Expected Solubility | Rationale |

| Aqueous Buffer | 3.0 | Low to Moderate | The compound is likely protonated (neutral), reducing solubility. |

| Aqueous Buffer | 7.4 | High | The carboxylic acid is deprotonated (ionized), enhancing solubility. |

| Methanol | N/A | High | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | N/A | High | Polar protic solvent. |

| Acetonitrile (ACN) | N/A | Moderate | Polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | N/A | Very High | Highly polar aprotic solvent, excellent for solubilizing diverse structures. |

| Chloroform | N/A | Low to Moderate | Less polar solvent; solubility driven by the heterocycle. |

Part 2: Stability Profile

Assessing a compound's stability is a non-negotiable step in drug development. Forced degradation, or stress testing, is an essential protocol designed to deliberately degrade the molecule.[10] The purpose is not merely to destroy it, but to understand how it degrades. This knowledge is crucial for identifying stable storage conditions, determining shelf-life, and developing the stability-indicating analytical methods required by regulatory agencies.

Theoretical Framework for Stability

-

1,2,4-Oxadiazole Ring: This ring is generally considered thermodynamically stable due to its aromatic character.[11][12][13] However, it is not inert. The N-O bond within the ring can be a point of weakness. Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is susceptible to opening under both strongly acidic and strongly basic conditions.[14][15]

-

Degradation Mechanism: At low pH, the N-4 nitrogen of the oxadiazole ring can be protonated. This activates the adjacent carbon for a nucleophilic attack (e.g., by water), leading to ring cleavage. At high pH, direct nucleophilic attack on the same carbon occurs, again resulting in ring opening.[14][15] For many oxadiazole derivatives, a pH range of 3-5 affords maximum stability.[14][15]

Diagram: pH-Dependent Degradation of the 1,2,4-Oxadiazole Ring

Caption: Generalized mechanism for oxadiazole ring degradation.[14][15]

Experimental Protocol: Forced Degradation Studies

This protocol is designed as a self-validating system. A parallel "control" sample, protected from the stress condition, is always run to ensure that any observed degradation is due to the stressor and not to inherent solution instability.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.[16]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[16]

-

Thermal Degradation: Store the solid compound in an oven at 60 °C for 7 days. Also, heat a solution of the compound at 60 °C for 24 hours.

-

Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

-

-

Sample Processing: At designated time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples.

-

Analysis: Analyze all samples (including unstressed controls) by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

Diagram: Forced Degradation Study Workflow

Caption: Standard workflow for forced degradation studies.

Data Summary: Expected Stability Profile

| Stress Condition | Severity | Expected Outcome | Rationale |

| Acidic Hydrolysis | 0.1 N HCl, 60 °C | Significant Degradation | Protonation of the oxadiazole ring is expected to catalyze cleavage.[14][15] |

| Alkaline Hydrolysis | 0.1 N NaOH, 60 °C | Significant Degradation | Nucleophilic attack by hydroxide is a known degradation pathway for the oxadiazole ring.[14][16] |

| Oxidation | 3% H₂O₂, RT | Likely Stable | The oxadiazole ring is generally resistant to oxidation. |

| Thermal | 60 °C | Likely Stable | The compound is a solid with a stable aromatic system; significant thermal degradation at this temperature is unlikely. |

| Photolytic | ICH Q1B | To Be Determined | Photostability is structure-dependent and must be determined experimentally. |

Conclusion and Recommendations

This guide outlines the core theoretical and experimental considerations for characterizing the solubility and stability of this compound.

-

Solubility: The compound's solubility is predicted to be highly pH-dependent, with significantly greater solubility in neutral to basic aqueous solutions compared to acidic ones. It is expected to be readily soluble in polar organic solvents like DMSO and methanol.

-

Stability: The molecule's stability is dictated by the 1,2,4-oxadiazole ring, which is susceptible to hydrolytic cleavage under both strong acidic and strong alkaline conditions. The compound is expected to be most stable in a pH range of 3-5.[14][15]

Recommendations for Handling and Formulation:

-

Storage: The solid compound should be stored in a cool, dry, and dark place to prevent potential thermal or photolytic degradation.

-

Formulation: For liquid formulations, buffering the solution to a pH between 3 and 5 is strongly recommended to maximize the shelf-life by minimizing hydrolytic degradation of the oxadiazole ring.

-

Analytical Methods: A reverse-phase HPLC method should be developed and validated according to ICH guidelines to serve as a stability-indicating method, capable of separating the parent compound from all potential degradation products.

By applying these protocols and understanding the underlying chemical principles, researchers can effectively characterize this compound and make informed decisions to accelerate its development timeline.

References

-

Sun, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]

-

CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Available at: [Link]

-

Badowska-Roslonek, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Karimi, M., et al. (2016). Investigation of the Stability of Oxadiazole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available at: [Link]

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Available at: [Link]

-

Karimi, M., et al. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available at: [Link]

-

Pace, V., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]

-

ResearchGate. (2024). Force degradation study of compound A3. Available at: [Link]

-

ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Available at: [Link]

-

Pace, V., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 10. thieme-connect.com [thieme-connect.com]

- 11. mdpi.com [mdpi.com]

- 12. scirp.org [scirp.org]

- 13. scirp.org [scirp.org]

- 14. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid: Commercial Availability, Synthesis, and Application

This guide provides an in-depth technical overview of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 19703-92-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its commercial availability, key physicochemical properties, a representative synthetic pathway, and its applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1] It often serves as a bioisostere for carboxylic acids and amides, offering improved metabolic stability, cell permeability, and pharmacokinetic profiles. Its rigid structure can also provide a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets. The subject of this guide, this compound, provides a key entry point for incorporating this valuable pharmacophore into more complex molecules, featuring two distinct points for chemical modification: the carboxylic acid handle and the methyl group.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19703-92-5 | [2] |

| Molecular Formula | C₄H₄N₂O₃ | [2] |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% - 97% | [2] |

| SMILES | Cc1nc(no1)C(O)=O | |

| InChI Key | UGENJCBDFKUWDO-UHFFFAOYSA-N |

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale (milligrams to grams). It is primarily intended for early-stage discovery and research purposes.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich (AldrichCPR) | CDS019560 | Not specified; buyer assumes responsibility to confirm purity | 25mg |

| Apollo Scientific | OR93306 | 97% | 100mg, 250mg, 1g |

| Advanced ChemBlocks | U138419 | 95% | Inquire |

| BLDpharm | BD155823 | Inquire | Inquire |

Note: Sigma-Aldrich offers this compound as part of its "AldrichCPR" collection for early discovery researchers, explicitly stating that they do not collect analytical data and that the buyer is responsible for confirming identity and purity. For applications requiring well-characterized material, sourcing from suppliers who provide a certificate of analysis with specified purity, such as Apollo Scientific, is recommended.

Synthetic Strategy: A General Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile method involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative (such as an acyl chloride or ester).

A plausible synthetic route to this compound would involve the reaction of acetamidoxime with an activated form of oxalic acid, such as oxalyl chloride or a mono-ester mono-acid chloride of oxalate. The general workflow is outlined below.

Experimental Workflow: Synthesis of 1,2,4-Oxadiazoles

Caption: General workflow for the synthesis of a 1,2,4-oxadiazole carboxylic acid.

Step-by-Step Methodology (Illustrative)

-

Activation: A suitable dicarboxylic acid precursor, such as ethyl oxalyl chloride, is chosen. This provides the C3-carboxylic acid functionality in a protected form.

-

Acylation: Acetamidoxime is reacted with the activated oxalic acid derivative in an appropriate solvent (e.g., dichloromethane, THF) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to control HCl byproduct. This reaction forms an O-acylamidoxime intermediate.

-

Cyclodehydration: The O-acylamidoxime intermediate is heated in a high-boiling point solvent (e.g., toluene, xylene) or treated with a base to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.

-

Deprotection: The resulting ester (ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

-

Purification: The final product is purified, typically by recrystallization or column chromatography.

This approach is modular and widely cited in the literature for building the 1,2,4-oxadiazole core.[1][3]

Applications in Drug Discovery and Research

The 1,2,4-oxadiazole scaffold is a privileged structure in modern medicinal chemistry. Its utility stems from its role as a stable, non-hydrolyzable bioisostere that can mimic the hydrogen bonding pattern of esters and amides.

Caption: Logical relationship between the core scaffold and its applications.

-

Antiviral Research: Recent studies have shown that 1,2,4-oxadiazole derivatives can be potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[4] In this context, the oxadiazole ring and the aryl carboxylic acid moiety were identified as crucial for inhibitory activity.[4]

-

Oncology: The scaffold is frequently incorporated into small molecules targeting kinases, proteases, and other key proteins implicated in cancer signaling pathways.

-